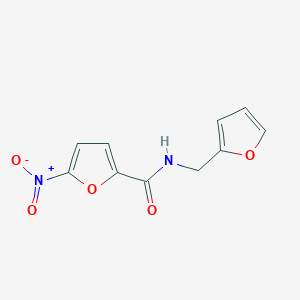

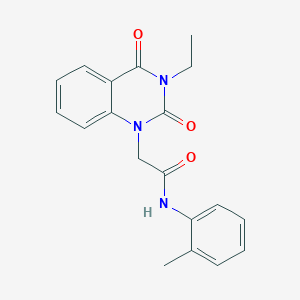

![molecular formula C13H11N3O3S B5553881 N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5553881.png)

N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide" is a compound involved in various chemical syntheses and studies. While specific literature directly addressing this compound is limited, various studies on similar hydrazide compounds and their derivatives provide insights into their general properties and applications.

Synthesis Analysis

Hydrazide compounds are typically synthesized through condensation reactions involving aldehydes or ketones with hydrazides. For example, a study by Zhu et al. (2012) discussed the preparation of a similar compound, C15H13N3O5, using a condensation reaction in methanol (Zhao-Fu Zhu, Li Shao, & Xi-hai Shen, 2012).

Molecular Structure Analysis

The molecular structure of hydrazide compounds often features specific angles and bonds that determine their properties. For instance, Zhu et al. (2012) described the dihedral angle in a similar compound, highlighting the significance of molecular geometry in such compounds (Zhao-Fu Zhu, Li Shao, & Xi-hai Shen, 2012).

Chemical Reactions and Properties

Hydrazide compounds are known for participating in various chemical reactions, including condensation and complexation. Fang et al. (2007) synthesized a Ni(II) complex using a similar hydrazide compound, indicating the versatility of these compounds in forming metal complexes (L. Fang, 2007).

Physical Properties Analysis

The physical properties of hydrazide compounds can be deduced from their crystalline structure and intermolecular interactions. For example, Mao et al. (2010) described the crystal structure and hydrogen bonding in a similar compound, which can infer the physical stability and solubility (F. Mao & Chunxue Dai, 2010).

Chemical Properties Analysis

The chemical properties of hydrazide compounds are largely influenced by their functional groups and molecular structure. The reactivity of such compounds can be inferred from studies like that of Myers et al. (1997), which discuss the synthesis of different compounds using related reagents (A. Myers, B. Zheng, & M. Movassaghi, 1997).

科学的研究の応用

Antihypertensive Activity

Compounds synthesized from related hydrazides have shown potential in pharmacology, particularly as antihypertensive agents. For instance, a study involving the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases, derived from similar compounds, demonstrated good antihypertensive α-blocking activity with low toxicity. These findings suggest that derivatives of "N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide" might also hold potential in the development of antihypertensive drugs due to the structural similarities and pharmacological activities observed (Abdel-Wahab et al., 2008).

Nonlinear Optical Properties

Research into the nonlinear optical properties of hydrazones, including those structurally related to "N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide," has uncovered potential applications in optical device technologies. Studies indicate that these compounds can exhibit significant nonlinear absorption and refractive indices, making them suitable candidates for use in optical limiters and switches. This suggests that derivatives of "N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide" could be explored for their optical properties and potential applications in advanced optical technologies (Naseema et al., 2010).

Synthesis and Reagent Applications

The compound and its derivatives find applications in synthetic chemistry as reagents. For instance, o-Nitrobenzenesulfonylhydrazide, a compound with structural similarities, has been utilized in the synthesis of allenes, the reductive transposition of allylic alcohols, and the deoxygenation of unhindered alcohols. These applications underscore the utility of such compounds in facilitating various chemical transformations, suggesting that "N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide" could also serve as a valuable reagent in organic synthesis (Myers et al., 1997).

Antimicrobial and Cytotoxic Properties

Compounds related to "N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide" have been studied for their antimicrobial and cytotoxic properties. For example, the synthesis of 1,3,4-oxadiazoles and thiadiazoles derived from similar hydrazides has shown significant cytotoxic properties and antimicrobial activities. This research area opens up possibilities for the use of "N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide" derivatives in developing new antimicrobial agents and exploring their cytotoxic effects for potential therapeutic applications (Mutchu et al., 2018).

Antituberculosis Activity

The structural framework of "N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide" and its analogs has been explored for antituberculosis activity. Synthesis and characterization of novel hydrazide-hydrazones based on this structure have shown promising results against Mycobacterium tuberculosis, indicating the potential of these compounds in antituberculosis drug development. This highlights the importance of further research into the antituberculosis properties of these compounds and their derivatives (Koçyiğit-Kaymakçioğlu et al., 2006).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3S/c1-9-5-6-20-12(9)8-14-15-13(17)10-3-2-4-11(7-10)16(18)19/h2-8H,1H3,(H,15,17)/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQAWGBFMHSFHC-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-(3-methylthiophen-2-yl)methylidene]-3-nitrobenzohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

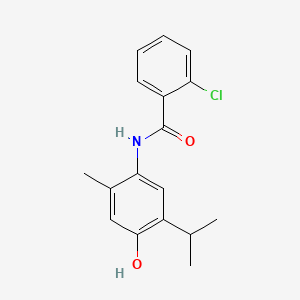

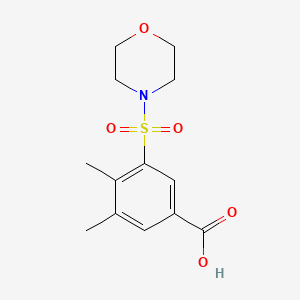

![N-[4-(1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B5553799.png)

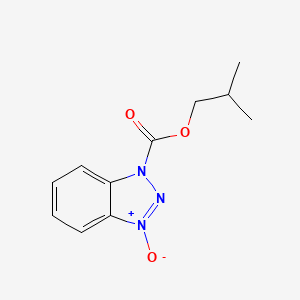

![N'-({(2S,4S)-4-fluoro-1-[3-(2-fluorophenyl)propanoyl]pyrrolidin-2-yl}methyl)-N,N-dimethylsulfamide](/img/structure/B5553817.png)

![2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5553828.png)

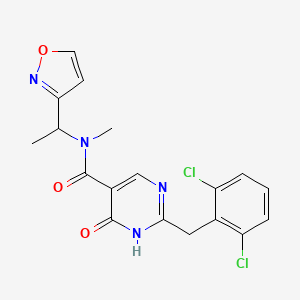

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5553832.png)

![2-{2-[(tert-butylamino)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5553851.png)

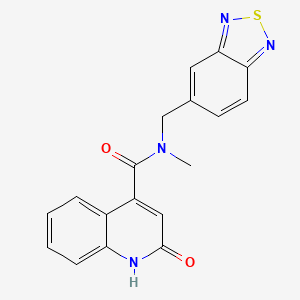

![4-[(3-bromobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5553885.png)

![5-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-N-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B5553901.png)